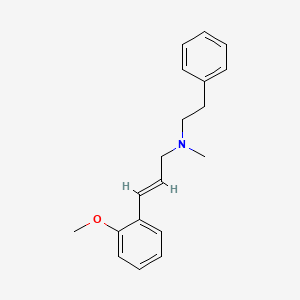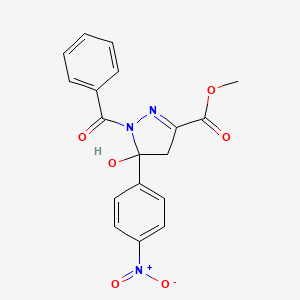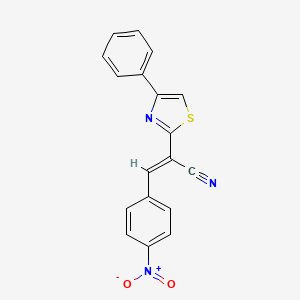![molecular formula C13H10ClFN2O3S B5440723 N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide, also known as ACY-241, is a small molecule inhibitor that targets the activity of histone deacetylase 6 (HDAC6). HDAC6 is a protein that plays a role in the regulation of gene expression and protein degradation. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in cancer, neurodegenerative diseases, and autoimmune disorders.
作用機序
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide selectively inhibits the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. HDAC6 inhibition leads to the accumulation of acetylated proteins, which can have a variety of effects on cellular processes. In cancer, HDAC6 inhibition can lead to the activation of the immune system and the induction of apoptosis in cancer cells. In neurodegenerative diseases, HDAC6 inhibition can improve protein clearance and reduce neuroinflammation. In autoimmune disorders, HDAC6 inhibition can reduce the production of inflammatory cytokines and improve disease symptoms.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to induce apoptosis in cancer cells, enhance the activity of immunotherapy agents, and reduce the expression of oncogenes. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function, reduce neuroinflammation, and improve protein clearance. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines, improve disease symptoms, and reduce the activity of autoreactive T cells.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. It has been extensively studied in preclinical models and has shown promising results in cancer, neurodegenerative diseases, and autoimmune disorders. However, there are also some limitations to using N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in lab experiments. It has not yet been tested in clinical trials and its safety and efficacy in humans are not yet known. In addition, the optimal dosing and administration of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts are still being studied.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide. One direction is the development of combination therapies that include N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide and other agents, such as immunotherapy agents or other HDAC inhibitors. Another direction is the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in clinical trials to determine its safety and efficacy in humans. In addition, the study of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide in different disease contexts, such as autoimmune disorders and neurodegenerative diseases, will provide insight into its potential therapeutic benefits in these areas. Finally, the development of more potent and selective HDAC6 inhibitors will provide new tools for studying the role of HDAC6 in cellular processes and for developing new therapies for cancer, neurodegenerative diseases, and autoimmune disorders.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide involves the reaction of 2-chloro-4-fluorobenzoyl chloride with N-(4-aminosulfonylphenyl) acetamide in the presence of a base. The reaction yields N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide as a white solid with a purity of over 99%.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the activity of immunotherapy agents. In neurodegenerative diseases, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In autoimmune disorders, N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in mouse models of multiple sclerosis.
特性
IUPAC Name |
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-12-7-8(15)1-6-11(12)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZWAUBFSFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5440697.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]propanamide](/img/structure/B5440702.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-isopropyl-N-methylacetamide](/img/structure/B5440719.png)



![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)